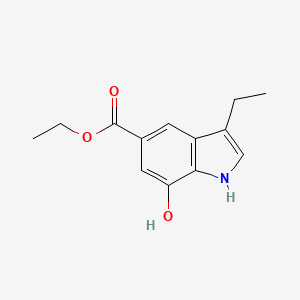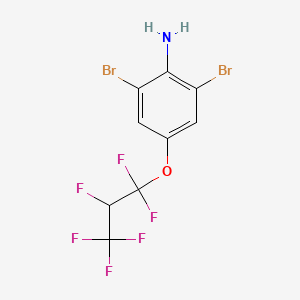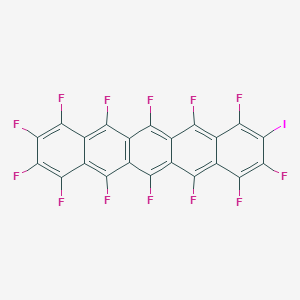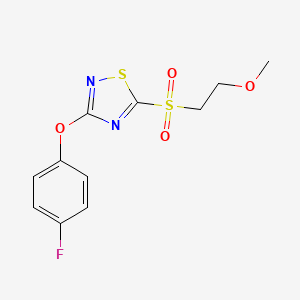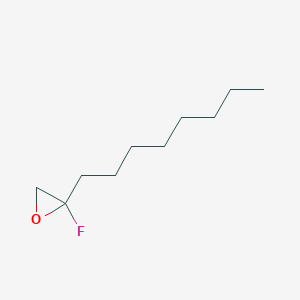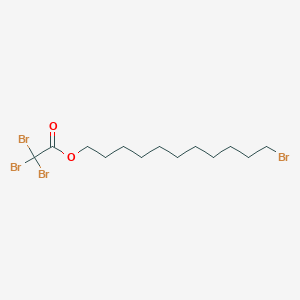
11-Bromoundecyl tribromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Bromoundecyl tribromoacetate is an organic compound that features a brominated undecyl chain attached to a tribromoacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Bromoundecyl tribromoacetate typically involves the esterification of 11-bromoundecanol with tribromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
11-Bromoundecyl tribromoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The tribromoacetate group can be reduced to a less brominated form using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Reducing Agents: Lithium aluminum hydride and other reducing agents can be employed for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Reduction Products: Reduced forms of the tribromoacetate group.
Hydrolysis Products: 11-Bromoundecanol and tribromoacetic acid.
Applications De Recherche Scientifique
11-Bromoundecyl tribromoacetate has several applications in scientific research:
Materials Science: It is used in the synthesis of polymeric materials with unique properties, such as enhanced solubility and catalytic activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 11-Bromoundecyl tribromoacetate involves its interaction with nucleophiles and reducing agents. The bromine atoms in the compound are highly reactive and can be readily substituted or reduced under appropriate conditions. The tribromoacetate group can also participate in hydrolysis reactions, leading to the formation of 11-bromoundecanol and tribromoacetic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(11-Bromoundecyl) thioacetate: This compound features a thioacetate group instead of a tribromoacetate group and has similar reactivity in substitution and reduction reactions.
11-Bromo-1-undecanethiol: This compound contains a thiol group and is used in similar applications as 11-Bromoundecyl tribromoacetate.
Poly(bromoundecyl acrylate): This polymeric compound is used in materials science and has similar brominated undecyl chains.
Uniqueness
This compound is unique due to the presence of the tribromoacetate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
922721-97-9 |
|---|---|
Formule moléculaire |
C13H22Br4O2 |
Poids moléculaire |
529.9 g/mol |
Nom IUPAC |
11-bromoundecyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C13H22Br4O2/c14-10-8-6-4-2-1-3-5-7-9-11-19-12(18)13(15,16)17/h1-11H2 |
Clé InChI |
PAFVDCLTJCHWGC-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCOC(=O)C(Br)(Br)Br)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14181741.png)
![N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B14181744.png)
![N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14181748.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14181779.png)
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)

